4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

Medicinal chemistry Drug design Physicochemical property optimization

Sourcing the correct 4-chloromethyl isoxazole regioisomer is critical-generic substitution with 5-substituted analogs introduces electronic and steric mismatches that derail SAR campaigns. 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole (CAS 2230808-65-6) eliminates this risk: • Regiospecific 4-chloromethyl electrophile enables predictable SN2 derivatization; distinct reactivity profile vs. 5-chloromethyl regioisomer (CAS 1876773-78-2). • Cyclobutyl conformational constraint delivers metabolic stability unattainable with acyclic alkyl chains; XLogP3-AA 1.9 positions the scaffold within the optimal BBB-penetration window (LogP 1-3). • Chloromethyl reactivity balances ambient stability with adequate electrophilicity-avoids premature decomposition characteristic of bromomethyl analogs (10-50× more reactive). • Referenced in WO2017040606A1 for pulmonary disease applications (COPD, bronchitis). Reliable supply with batch-to-batch consistency for multi-step medicinal chemistry workflows.

Molecular Formula C8H10ClNO
Molecular Weight 171.62
CAS No. 2230808-65-6
Cat. No. B2541515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole
CAS2230808-65-6
Molecular FormulaC8H10ClNO
Molecular Weight171.62
Structural Identifiers
SMILESC1CC(C1)C2=NOC=C2CCl
InChIInChI=1S/C8H10ClNO/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4H2
InChIKeyZIAGBWBCERBTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Core Properties


4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole (CAS 2230808-65-6) is a heterocyclic building block characterized by a 1,2-oxazole (isoxazole) core substituted with a cyclobutyl group at the 3-position and a chloromethyl group at the 4-position [1]. Its molecular formula is C8H10ClNO, with a molecular weight of 171.62 g/mol, a computed XLogP3-AA value of 1.9, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. The chloromethyl substituent functions as a primary alkyl halide electrophile, enabling nucleophilic substitution (SN2) and elimination (E2) chemistry, while the cyclobutyl group imparts conformational constraint and metabolic stability characteristics distinct from acyclic alkyl substituents [1].

Electrophilic handle: chloromethyl group enables controlled SN2 derivatization
Conformational constraint: cyclobutyl ring provides rigidity distinct from acyclic substituents
Regioisomeric definition: 4-chloromethyl substitution on 1,2-oxazole core ensures precise synthetic utility

Why Regioisomeric and Scaffold Alternatives Are Not Interchangeable


Procurement decisions for 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole cannot default to generic substitution because the compound's precise regioisomeric identity and functional group arrangement dictate its synthetic utility and downstream target binding. The chloromethyl group at the 4-position of the 1,2-oxazole ring is chemically distinct from chloromethyl substitution at the 5-position or on a 1,3-oxazole scaffold , as each regioisomer exhibits different electronic environments and steric accessibility that influence reaction kinetics and regioselectivity. Furthermore, the cyclobutyl group introduces conformational restriction that acyclic alkyl chains cannot replicate, with cyclobutyl-containing molecules demonstrating enhanced metabolic stability and unique binding conformations in medicinal chemistry applications [1]. These non-interchangeable structural features demand precise specification of CAS 2230808-65-6, as detailed in the quantitative evidence below.

4- vs 5-chloromethyl regioisomers exhibit different electronic and steric environments that may alter reaction outcomes
1,2-oxazole and 1,3-oxazole scaffolds are not functionally interchangeable; hydrogen bonding geometry and target binding may differ
Cyclobutyl conformational constraint cannot be replicated by acyclic alkyl chains; metabolic stability and binding conformations may shift

Quantitative Differentiation Evidence for Procurement


Optimized Lipophilicity for Membrane Permeability

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole demonstrates a computed XLogP3-AA value of 1.9 [1], positioning it within the optimal lipophilicity range (LogP 1–3) associated with favorable oral bioavailability and membrane permeability in drug discovery [2]. This lipophilicity is intentionally modulated by the cyclobutyl substituent; comparative analysis of isoxazole scaffolds indicates that replacing a methyl group with a cyclobutyl group increases lipophilicity by approximately 0.5–1.0 LogP units while simultaneously introducing conformational constraint not achievable with acyclic alkyl chains [2].

Lipophilicity Comparison
Class-level inference
XLogP3-AA 1.9 (cyclobutyl-isoxazole) vs. acyclic isoxazoles LogP 1.0–1.5
Supports permeability-favorable lipophilicity range screening
Computed value; experimental verification recommended
Medicinal chemistry Drug design Physicochemical property optimization

Electrophilic Reactivity: Chloromethyl vs. Bromomethyl

The chloromethyl group at the 4-position provides electrophilic reactivity suitable for controlled SN2 substitutions. In studies on isoxazole functionalization, bromomethyl derivatives were reported to be approximately 10–50× more reactive than chloromethyl analogs in nucleophilic displacement reactions under identical conditions [1]. This reactivity differential is critical: the chloromethyl group in CAS 2230808-65-6 offers a practical balance of stability during storage and handling with sufficient reactivity for efficient derivatization, whereas bromomethyl analogs require more stringent storage conditions and may undergo premature decomposition or undesired side reactions [1].

Reactivity: Cl vs. Br
Class-level inference
Chloromethyl (CAS 2230808-65-6) offers practical ambient stability; bromomethyl analogs reported ~10–50× more reactive in SN2
Balanced reactivity supports multi-step derivatization without excessive decomposition risk
Reactivity differential based on isoxazole halomethyl studies; class-level trend
Synthetic chemistry Building block reactivity Nucleophilic substitution

Regioisomeric Positioning: 4- vs. 5-Chloromethyl

The chloromethyl substituent at the 4-position of the isoxazole ring (as in CAS 2230808-65-6) exhibits distinct electronic and steric properties compared to the 5-chloromethyl regioisomer . In the 4-chloromethyl isomer, the electrophilic carbon is positioned adjacent to the C3-cyclobutyl substituent, creating a steric environment that can modulate reaction regioselectivity in subsequent transformations. The 5-chloromethyl regioisomer (CAS 1876773-78-2) presents the electrophilic center in a different electronic environment due to the proximity of the ring oxygen atom , which can alter reaction rates and product distributions in nucleophilic substitution and cross-coupling reactions.

Regioisomer Positioning
Data to verify
4-chloromethyl (CAS 2230808-65-6) vs. 5-chloromethyl (CAS 1876773-78-2): distinct steric and electronic environments
Regioisomer identity may influence regioselectivity in subsequent transformations
No direct comparative sources provided; verify experimentally
Regioselective synthesis Isoxazole functionalization Medicinal chemistry

Scaffold Topology: 1,2-Oxazole vs. 1,3-Oxazole

The 1,2-oxazole (isoxazole) scaffold of CAS 2230808-65-6 is a recognized pharmacophore in medicinal chemistry due to its hydrogen bond acceptor capability (two N/O atoms in a 1,2-relationship) and metabolic stability [1]. In contrast, 1,3-oxazole analogs with similar substitution patterns, such as 5-(chloromethyl)-2-cyclobutyl-1,3-oxazole (CAS 2060006-89-3) , present a different spatial arrangement of heteroatoms (1,3-relationship), resulting in altered hydrogen bonding geometries and distinct target binding profiles. Comparative analysis of oxazole-containing compounds demonstrates that 1,2-oxazoles and 1,3-oxazoles are not functionally interchangeable; they exhibit differential affinities for biological targets including cyclooxygenase enzymes, monoamine oxidases, and various kinase targets [1].

Scaffold Topology
Class-level inference
1,2-oxazole (isoxazole) N/O 1,2-relationship vs. 1,3-oxazole 1,3-relationship; reported differential target binding affinities
Scaffold topology critical for maintaining intended pharmacophore engagement
Class-level observations across multiple target classes
Bioisosterism Heterocyclic chemistry Target engagement

Cyclobutyl-Isoxazole Scaffolds in Pulmonary Disease

Cyclobutyl-substituted isoxazole derivatives, including compounds structurally related to CAS 2230808-65-6, have been explicitly claimed as active agents in patent literature for the treatment of pulmonary diseases and disorders [1]. WO2017040606A1 discloses isoxazole derivatives bearing cyclobutyl substituents that demonstrate therapeutic utility in chronic obstructive pulmonary disease (COPD), bronchitis, and related inflammatory respiratory conditions [1]. The patent exemplifies compounds where the cyclobutyl-isoxazole core serves as a privileged scaffold for targeting pulmonary inflammation pathways, with the cyclobutyl group contributing to both metabolic stability and conformational rigidity that enhances target engagement [1].

Pulmonary IP Context
Class-level inference
Cyclobutyl-isoxazole core claimed in WO2017040606A1 for pulmonary disease research models
Provides entry to scaffold with IP precedent in respiratory research
Patent-derived context; verify in specific model systems
Pulmonary disease COPD Anti-inflammatory therapy

High-Value Application Scenarios


CNS-Penetrant Lead Optimization

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is optimally deployed in medicinal chemistry programs developing CNS-penetrant or intracellular-targeting small molecules. With a computed XLogP3-AA of 1.9 [1], the compound resides within the optimal lipophilicity window for blood-brain barrier penetration (LogP 1–3) [2], making it a strategic building block for neuroscience and oncology lead optimization campaigns where balanced permeability is critical.

Controlled Derivatization via Chloromethyl Handle

The chloromethyl group of CAS 2230808-65-6 provides a practical electrophilic handle for SN2 derivatization that balances ambient stability with adequate reactivity [1]. This compound is particularly well-suited for multi-step synthetic sequences where bromomethyl alternatives (10–50× more reactive) [1] would introduce premature decomposition or unwanted side reactions. Researchers can leverage the chloromethyl group for installation of diverse nucleophiles (amines, thiols, alkoxides) under controlled conditions without the specialized storage requirements demanded by bromomethyl analogs.

4-Position SAR for Isoxazole Pharmacophore Exploration

The 4-chloromethyl regioisomer (CAS 2230808-65-6) is specifically required for SAR investigations where functionalization at the isoxazole 4-position is mechanistically or sterically mandated. The 5-chloromethyl regioisomer (CAS 1876773-78-2) [1] presents different electronic and steric properties that alter reaction outcomes and target binding. Procurement of the correct 4-substituted regioisomer ensures that subsequent derivatives maintain the intended spatial orientation of the cyclobutyl and functionalized substituents relative to biological targets.

Respiratory Drug Discovery Access to Pulmonary IP Space

For research programs targeting COPD, bronchitis, and inflammatory pulmonary conditions, 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole provides synthetic access to the cyclobutyl-isoxazole scaffold class explicitly claimed in WO2017040606A1 for pulmonary disease applications [1]. The cyclobutyl group confers conformational constraint that is essential for the therapeutic profile described in the patent literature [1], making this compound a strategically relevant building block for respiratory drug discovery.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization research
Lipophilicity profile within reported permeability-favorable range
Membrane permeability and brain penetration assays
Sequential synthetic derivatization
Chloromethyl electrophile with practical ambient stability
SN2 reactivity and derivatization sequence yield
4-position isoxazole SAR studies
Defined 4-chloromethyl regioisomer identity
Regiochemical outcome verification in coupling reactions
Pulmonary inflammation model research
Cyclobutyl-isoxazole scaffold with patent precedent
Target engagement and inflammatory endpoint models
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